![molecular formula C11H26N2O3Si B14465174 1-[(Triethoxysilyl)methyl]piperazine CAS No. 67184-31-0](/img/structure/B14465174.png)
1-[(Triethoxysilyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Triethoxysilyl)methyl]piperazine is a unique organosilicon compound that combines the structural features of piperazine and triethoxysilane. This compound is characterized by the presence of a piperazine ring attached to a triethoxysilyl group via a methylene bridge. The incorporation of the triethoxysilyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Triethoxysilyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with a triethoxysilane derivative. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. For example, the reaction between piperazine and chloromethyltriethoxysilane in the presence of a base such as triethylamine can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation, recrystallization, and chromatography are commonly employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Triethoxysilyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various functionalized piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(Triethoxysilyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the design of new therapeutic agents.
Industry: It is employed in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of 1-[(Triethoxysilyl)methyl]piperazine involves its interaction with various molecular targets and pathways. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of cross-linked networks in materials science applications. Additionally, the piperazine ring can interact with biological targets, potentially influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-Methylpiperazine: A compound with a similar piperazine ring but without the triethoxysilyl group. It is used in organic synthesis and pharmaceutical applications.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with different functional groups, used in various chemical and pharmaceutical research.
1-(3-Trifluoromethylphenyl)piperazine: A piperazine compound with a trifluoromethyl group, known for its use in medicinal chemistry.
Uniqueness: 1-[(Triethoxysilyl)methyl]piperazine stands out due to the presence of the triethoxysilyl group, which imparts unique properties such as enhanced reactivity and the ability to form cross-linked networks. This makes it particularly valuable in materials science and industrial applications, where such properties are highly desirable.
Propiedades
Número CAS |
67184-31-0 |
|---|---|
Fórmula molecular |
C11H26N2O3Si |
Peso molecular |
262.42 g/mol |
Nombre IUPAC |
triethoxy(piperazin-1-ylmethyl)silane |
InChI |
InChI=1S/C11H26N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-13-9-7-12-8-10-13/h12H,4-11H2,1-3H3 |
Clave InChI |
KRKBPDSHHSQBKA-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CN1CCNCC1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


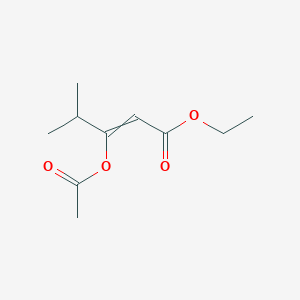

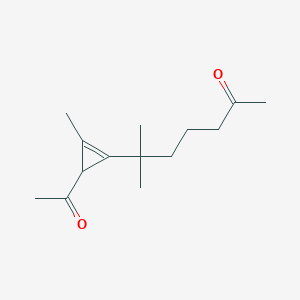
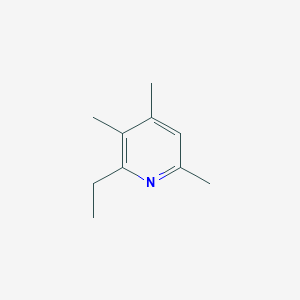
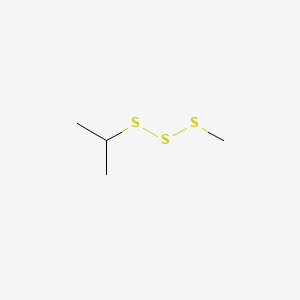
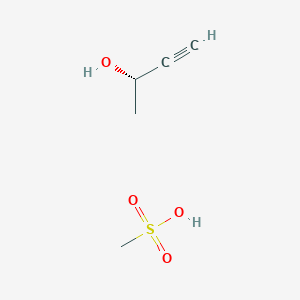
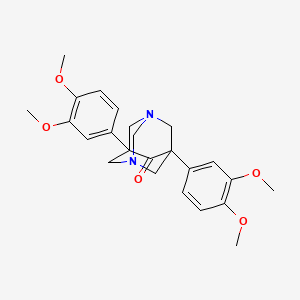

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
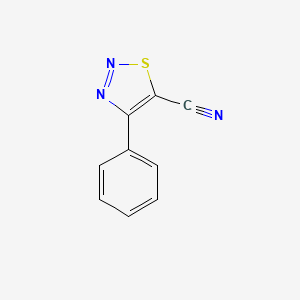
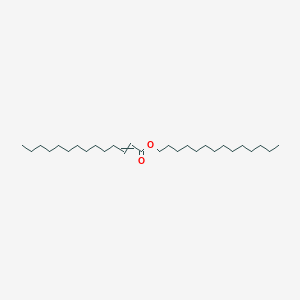
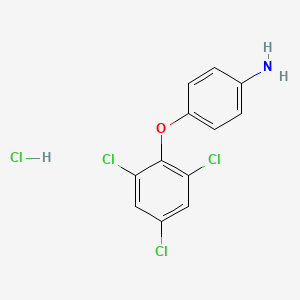
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
